2-Chloroethyl cyclohexyl sulphide
Description
Contextualization within Organic Sulfur Chemistry
From a structural standpoint, 2-chloroethyl cyclohexyl sulphide belongs to the class of β-chloroethyl sulfides. This family of compounds is characterized by the presence of a chlorine atom on the carbon atom beta to the sulfur atom. This structural motif is of significant interest in organic chemistry due to the potential for intramolecular participation of the sulfur atom in reactions at the β-carbon.
The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, displacing the chloride to form a strained, three-membered cyclic sulfonium (B1226848) ion, also known as an episulfonium ion. researchgate.net This intermediate is highly reactive and susceptible to attack by various nucleophiles. The hydrolysis of related β-chloroethyl sulfides, such as the well-studied 2-chloroethyl ethyl sulfide (B99878), proceeds through such an intermediate. researchgate.net This reactivity is a hallmark of this class of thioethers and is anticipated to be a key feature of the chemical behavior of this compound.
One commercial supplier has inaccurately described this compound as a "coordination compound with a volatile, chlorinated benzene (B151609) core." biosynth.com This is a clear mischaracterization, as the compound is an aliphatic thioether and lacks an aromatic ring, which is a fundamental component of a benzene core.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethylsulfanylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOBUYKGQIDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53787-05-6 | |
| Record name | 2-chloroethyl cyclohexyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloroethyl Cyclohexyl Sulphide
Classical Synthetic Routes
Traditional methods for synthesizing thioethers like 2-Chloroethyl cyclohexyl sulphide often rely on well-established reaction mechanisms such as nucleophilic substitution and addition reactions.
Nucleophilic Substitution Approaches
Nucleophilic substitution is a cornerstone of thioether synthesis. This approach typically involves the reaction of a sulfur-containing nucleophile with a suitable electrophile. In the context of this compound, two primary pathways exist.
One common method involves the reaction of cyclohexanethiol (B74751) with a 2-chloroethyl electrophile. The thiol is first deprotonated with a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of a 1,2-dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The use of a base is crucial for the deprotonation of the thiol, and common bases include sodium hydroxide (B78521) or sodium ethoxide. This type of reaction is analogous to the Williamson ether synthesis. crdeepjournal.org
Alternatively, the synthesis can proceed via the reaction of a cyclohexyl halide with 2-chloroethanethiol (B1616227). In this scenario, the 2-chloroethanethiol would be deprotonated to form the corresponding thiolate, which would then act as the nucleophile, attacking the electrophilic carbon of a cyclohexyl halide (e.g., bromocyclohexane (B57405) or chlorocyclohexane).
Phase-transfer catalysis (PTC) can be a powerful tool in these nucleophilic substitution reactions, particularly when dealing with reactants in different phases (e.g., an aqueous solution of the thiolate and an organic solution of the alkyl halide). nitrkl.ac.inbiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where the reaction occurs. nitrkl.ac.inphasetransfer.com This technique can lead to increased reaction rates and yields. uniroma1.it
Addition Reactions in Synthesis
Addition reactions provide another classical route to thioethers. For the synthesis of this compound, this could involve the addition of a sulfur-containing molecule across a double bond. One plausible, though less direct, route could be the anti-Markovnikov addition of cyclohexanethiol to vinyl chloride. This reaction is typically initiated by radicals and results in the sulfur atom bonding to the less substituted carbon of the vinyl group.
Another approach involves the reaction of cyclohexene (B86901) with a reagent that can introduce the 2-chloroethylthio group. While less common for this specific target, addition reactions are a fundamental method for the formation of C-S bonds.
Modernized and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. cymitquimica.com
Catalytic Strategies in Compound Formation
The use of catalysts is central to many modern synthetic strategies as they can enhance reaction rates and selectivity under milder conditions. For the synthesis of thioethers, various catalytic systems have been developed. While specific catalysts for this compound are not extensively documented, analogous reactions utilize a range of catalysts. For instance, metal-based catalysts can be employed to activate the reactants.
One commercial source suggests that this compound can be synthesized by the reaction of 2-chloroethylcyclohexane with elemental sulfur. biosynth.comresearchgate.net This reaction likely proceeds through a complex mechanism and may be facilitated by a catalyst to achieve acceptable yields and selectivity. The purification is mentioned to be by recrystallization from acetonitrile. biosynth.comresearchgate.net
The following table illustrates various types of catalysts that are commonly used in the synthesis of sulfur-containing compounds and could be applicable to the synthesis of this compound.
| Catalyst Type | Example(s) | Potential Application in Synthesis |
| Phase-Transfer Catalysts | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide), Phosphonium salts | Facilitating nucleophilic substitution between aqueous and organic phases. |
| Metal Catalysts | Copper salts, Palladium complexes | Activating C-X or S-H bonds for cross-coupling reactions. |
| Acid/Base Catalysts | Solid acids (e.g., zeolites), Strong bases (e.g., NaOH, NaH) | Promoting nucleophilic substitution by deprotonating thiols or activating electrophiles. |
Solvent-Free and Atom-Economical Syntheses
Solvent-free, or neat, reactions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of sulfides under solvent- and catalyst-free conditions has been reported for certain substrates, typically by heating a mixture of a thiol and an alkyl halide. This approach, where feasible, offers a significant improvement in the environmental footprint of the synthesis.
Atom economy, another core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. Addition reactions are inherently more atom-economical than substitution reactions, which generate stoichiometric byproducts (salts). Therefore, designing a synthetic route based on an addition mechanism would be a step towards a greener process.
Optimization of Reaction Parameters and Yield Enhancement
The efficiency of any synthetic protocol is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and energy consumption.
For nucleophilic substitution reactions, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often effective for S\textsubscript{N}2 reactions. The concentration of reactants and the stoichiometry of the base used for deprotonation are also critical parameters to control.
In catalytic reactions, the choice of catalyst and its loading level are paramount. A higher catalyst loading may increase the reaction rate but also the cost and potential for product contamination. Therefore, finding the optimal balance is key. The reaction temperature is another important factor; higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.
The table below outlines key reaction parameters and their potential impact on the synthesis of thioethers like this compound.
| Parameter | Effect on Reaction | Considerations for Optimization |
| Temperature | Affects reaction rate and selectivity. | Higher temperatures can lead to faster reactions but also to decomposition or side reactions. |
| Solvent | Influences solubility of reactants and can affect the reaction mechanism. | Choice depends on the specific reaction type (e.g., polar aprotic for S\textsubscript{N}2). In green chemistry, minimizing or eliminating solvents is preferred. |
| Catalyst | Increases reaction rate and can improve selectivity. | The type and loading of the catalyst need to be optimized for maximum efficiency and cost-effectiveness. |
| Reactant Concentration | Can influence reaction rate. | Higher concentrations may increase the rate but can also lead to side reactions or solubility issues. |
| Reaction Time | Determines the extent of the reaction. | Needs to be long enough for completion but not so long that product decomposition or side reactions become significant. |
By carefully selecting the synthetic route and optimizing the reaction conditions, it is possible to develop an efficient and sustainable process for the production of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl Cyclohexyl Sulphide
Electrophilic and Nucleophilic Characterizations
The sulfur atom in 2-Chloroethyl cyclohexyl sulphide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is a general feature of dialkyl sulfides, which are known to react with various electrophiles. For instance, sulfides can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. libretexts.orgnih.gov This inherent nucleophilicity of the sulfur atom is a critical factor in the intramolecular reactions of this compound.
Conversely, the 2-chloroethyl moiety provides an electrophilic site. The carbon atom attached to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by nucleophiles. The reactivity of this electrophilic center is significantly enhanced by the presence of the neighboring sulfur atom.
The high reactivity of 2-chloroethyl sulfides, in general, is attributed to a combination of favorable polar and enthalpic factors. rsc.org The sulfur atom can participate in neighboring group participation, also known as anchimeric assistance, which accelerates the rate of nucleophilic substitution at the chloro-substituted carbon.
Reaction Pathways Involving the Chloroethyl Moiety
The primary reaction pathways of the 2-chloroethyl group in this compound are dominated by intramolecular cyclization, which leads to subsequent elimination and substitution reactions.
A hallmark of the reactivity of 2-chloroethyl sulfides is their propensity to undergo intramolecular cyclization. The nucleophilic sulfur atom attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a highly reactive three-membered cyclic intermediate known as an episulfonium ion (or thiiranium ion). acs.orgwikipedia.org This reaction is a classic example of neighboring group participation.
This intramolecular cyclization is a key step that dictates the subsequent chemical behavior of the molecule. The formation of the strained three-membered ring makes the episulfonium ion a potent electrophile, readily attacked by a variety of nucleophiles. researchgate.net
Once the episulfonium ion is formed, it can undergo elimination reactions, particularly in the presence of a base. For example, the reaction of sulfur mustard (bis(2-chloroethyl)sulfide) with sodium hydroxide (B78521) or sodium ethoxide leads to a double dehydrohalogenation, yielding divinyl sulfide (B99878). wikipedia.orgresearchgate.net This suggests that this compound, under similar basic conditions, would be expected to undergo elimination to form cyclohexyl vinyl sulfide. The reaction proceeds via the episulfonium intermediate, where a base abstracts a proton from the carbon adjacent to the sulfonium sulfur, leading to the formation of a double bond and ring-opening.
The product distribution between elimination and substitution can be influenced by the reaction conditions, such as the nature of the base and the solvent.
The highly reactive episulfonium intermediate is susceptible to attack by a wide range of nucleophiles. This results in a variety of substitution products where the chlorine atom is replaced by the incoming nucleophile. The reaction of sulfur mustard with various nucleophiles has been extensively studied and provides a good model for the expected reactivity of this compound. nih.gov
For instance, sulfur mustard reacts readily with secondary amines, ammonia, and primary amines (which can lead to the formation of thiomorpholine), and tertiary amines (forming quaternary ammonium (B1175870) salts). nih.gov It is also reactive towards sulfur nucleophiles, such as mercaptans. nih.gov The hydrolysis of 2-chloroethyl sulfides, which proceeds through the episulfonium ion, is a well-documented substitution reaction where water acts as the nucleophile. acs.orgresearchgate.net
The following table illustrates the reaction of a sulfur mustard analog, 2-chloroethyl ethyl sulfide (CEES), with a nucleophile, demonstrating the principle of substitution.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 2-Chloroethyl ethyl sulfide (CEES) | Methimazole | 2-(2-(ethylthio)ethylthio)-1-methyl-1H-imidazole (EEMI) | Nucleophilic Substitution |
The following table presents kinetic data for the reaction of sulfur mustard and its analogs with sodium ethoxide, highlighting the relative reactivities.
| Compound | Half-life (t1/2) with Sodium Ethoxide at 25°C |
|---|---|
| Sulfur Mustard (HD) | 125 min |
| bis(2-chloroethyl)amine (HN-0 analog) | 22.73 h |
| bis(2-chloroethyl) ether (BCEE) | 500 h |
Data adapted from a study on the reaction kinetics of sulfur mustard and its analogues. mdpi.com
Transformations of the Cyclohexyl Sulphide Moiety
Beyond the reactions centered on the chloroethyl group, the sulfur atom of the cyclohexyl sulphide moiety can itself undergo transformations, most notably oxidation.
The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common reaction for sulfides and can be achieved using a variety of oxidizing agents. nih.gov For example, hydrogen peroxide in glacial acetic acid is an effective system for the selective oxidation of sulfides to sulfoxides. mdpi.com More vigorous oxidation conditions, such as using multiple equivalents of hydrogen peroxide, can lead to the formation of the sulfone. nih.gov
The oxidation of cyclohexyl methyl sulfide to the corresponding sulfoxide has been reported using hydroperoxides in alcoholic solutions. mdpi.com Concentrated sulfuric acid has also been shown to oxidize aliphatic sulfides to sulfoxides and other oxidized species. princeton.edu
The following table shows representative conditions for the oxidation of a generic sulfide to a sulfoxide.
| Substrate | Oxidizing System | Product | Typical Yield |
|---|---|---|---|
| Generic Sulfide (R-S-R') | Hydrogen Peroxide / Glacial Acetic Acid | Sulfoxide (R-S(O)-R') | 90-99% |
Data based on a general method for the oxidation of sulfides. mdpi.com
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound is profoundly influenced by neighboring group participation (NGP) of the sulfur atom. This intramolecular effect, also known as anchimeric assistance, leads to reaction pathways that differ significantly from standard S_N2 or S_N1 mechanisms.
In a typical bimolecular nucleophilic substitution (S_N2) reaction, a nucleophile attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of the stereochemical configuration at that center. Conversely, a unimolecular (S_N1) reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a mixture of retention and inversion products (racemization).
However, in the case of this compound and its analogues, the reaction often proceeds with a net retention of configuration. This is a hallmark of neighboring group participation. The mechanism involves two consecutive S_N2-like steps. In the first, rate-determining step, the sulfur atom acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion. This results in the formation of a cyclic sulfonium ion intermediate. This first step involves an inversion of configuration at the electrophilic carbon.
For example, the hydrolysis of a structurally related compound, Ph-S-CH₂-CH₂-Cl, proceeds with retention of configuration due to the formation of a cyclic thiiranium ion intermediate. This neighboring group participation also significantly accelerates the reaction rate compared to a similar primary alkyl chloride without a participating heteroatom. It is reported that Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl nih.gov. This rate enhancement is a direct consequence of the intramolecular assistance provided by the sulfur atom.
The stereochemical outcome can be summarized as follows:
| Starting Material Configuration | Intermediate | Final Product Configuration | Overall Stereochemical Outcome |
| R | S (in cyclic intermediate) | R | Retention |
| S | R (in cyclic intermediate) | S | Retention |
It is important to note that the efficiency of neighboring group participation and the resulting stereochemical control can be influenced by factors such as the solvent, the nature of the nucleophile, and the specific conformation of the cyclohexyl ring.
Mechanistic Elucidation Studies
Due to the lack of specific experimental data for this compound, mechanistic elucidation for this compound relies heavily on studies of its close analogue, 2-chloroethyl ethyl sulfide (CEES). These studies provide a strong framework for understanding the reaction pathways of this compound.
Kinetic Studies and Intermediate Trapping:
Kinetic studies of the hydrolysis of CEES have shown that the reaction does not follow simple first-order kinetics under all conditions. The formation of sulfonium salts as intermediates and products can influence the reaction rate as the reaction progresses nih.gov. The initial step is the intramolecular cyclization to form a thiiranium ion (an episulfonium ion).
The presence of this highly reactive intermediate has been inferred from the products formed and by trapping experiments. For instance, in the presence of other nucleophiles, products corresponding to the trapping of the cyclic intermediate are observed.
Kinetic Isotope Effects:
For the reactions of this compound, a primary KIE would be expected if the C-Cl bond is broken in the rate-determining step. However, due to the neighboring group participation of sulfur, the C-S bond formation is concurrent with C-Cl bond breaking in the transition state.
Secondary kinetic isotope effects, where the isotopic substitution is at a position other than the bond being broken, could provide more insight. For example, substituting the hydrogen atoms on the carbon bearing the chlorine (α-secondary KIE) or on the carbon bearing the sulfur (β-secondary KIE) with deuterium (B1214612) could help to elucidate the structure of the transition state. A significant β-deuterium KIE is often observed when there is a change in hybridization from sp³ to sp² at the reaction center, as in an S_N1 reaction. However, in an NGP-assisted reaction, the transition state is more complex, and the interpretation of KIEs would require careful computational modeling.
Computational Transition State Analysis:
Computational chemistry provides a powerful tool for investigating reaction mechanisms where experimental data is scarce. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, locating the structures and energies of reactants, transition states, intermediates, and products.
For the intramolecular cyclization of a 2-chloroethyl sulfide, computational studies would focus on the transition state leading to the formation of the cyclic thiiranium ion. Key parameters that would be investigated include:
Activation Energy (Ea): The calculated energy barrier for the reaction provides an estimate of the reaction rate.
Transition State Geometry: The geometry of the transition state would reveal the extent of C-Cl bond breaking and C-S bond formation. It would show a trigonal bipyramidal-like arrangement around the α-carbon.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (the C-Cl bond breaking and C-S bond forming).
A hypothetical computational study on the transition state for the intramolecular cyclization of this compound could yield the following type of data:
| Parameter | Calculated Value | Interpretation |
| Activation Energy (Ea) | Value in kJ/mol | Indicates the feasibility of the NGP pathway. |
| C-S bond distance | Value in Å | Shorter than the van der Waals contact, indicating bond formation. |
| C-Cl bond distance | Value in Å | Longer than in the ground state, indicating bond breaking. |
| Imaginary Frequency | Value in cm⁻¹ | Confirms the structure as a true transition state. |
By comparing the calculated activation energy for the NGP-assisted pathway with that of a direct S_N2 attack by an external nucleophile, the preference for the neighboring group participation mechanism can be quantified. Such computational studies on analogous systems have consistently shown that the anchimerically assisted pathway is significantly lower in energy, thus explaining the observed rate enhancement.
Applications As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The bifunctional nature of 2-Chloroethyl cyclohexyl sulphide, possessing both a reactive chloroethyl group and a nucleophilic sulfur atom, theoretically positions it as a candidate for the synthesis of certain heterocyclic compounds. However, concrete examples in published research are virtually non-existent.
Sulfur-Containing Heterocycles
The construction of sulfur-containing heterocycles often involves the reaction of sulfur nucleophiles with electrophilic partners. While analogous compounds such as bis(2-chloroethyl) sulfide (B99878) (sulfur mustard) and its derivatives are known to undergo intramolecular cyclization to form thiomorpholine (B91149) and other related structures, there is no specific evidence to suggest that this compound is commonly employed for this purpose. The synthesis of hexahydro-1,4-thiazepine derivatives has been reported using the related compound, 2-chloroethyl-3-chloropropyl sulfide, which undergoes condensation with primary amines. This suggests a potential, albeit undocumented, pathway for this compound to form N-substituted thiomorpholines.
Hypothetically, treatment of this compound with a strong base could induce an intramolecular cyclization via a thiiranium intermediate, potentially leading to the formation of a cyclohexyl-substituted thietane, a four-membered sulfur-containing heterocycle. However, such a reaction pathway remains speculative without experimental validation.
Nitrogen-Containing Heterocycles
The chloroethyl group in this compound presents a reactive site for nucleophilic substitution by amines, which could, in principle, lead to the formation of nitrogen-containing heterocycles. For instance, reaction with a primary amine could yield an N-substituted 2-(cyclohexylthio)ethylamine. Subsequent intramolecular cyclization of this intermediate, potentially through oxidation and ring closure, could theoretically lead to the formation of substituted pyrazines or other nitrogenous heterocycles.
Furthermore, the reaction of this compound with heterocyclic amines could serve as a method for introducing the cyclohexylthioethyl moiety onto a pre-existing ring system. However, specific examples of such reactions being utilized for the synthesis of novel heterocyclic entities are not readily found in the scientific literature.
Role in the Elaboration of Complex Organic Molecules
The utility of a synthetic intermediate is often judged by its ability to contribute to the assembly of more complex molecular architectures. As an alkylating agent, this compound could theoretically be used to introduce the S-CH2-CH2-Cl or, more likely, the S-CH2-CH2- fragment into a larger molecule. This could be achieved through the reaction of the chloroethyl group with a suitable nucleophile, such as a carbanion or an enolate.
Despite this potential, there is a lack of documented research showcasing the use of this compound in multi-step total synthesis of natural products or complex pharmaceuticals. Its absence from the synthetic chemist's toolbox for such endeavors suggests that other, more readily available or reactive reagents are preferred for introducing similar structural units.
Derivatization Strategies for Novel Chemical Entities
The modification of a parent compound to generate a library of derivatives is a common strategy in medicinal chemistry for exploring structure-activity relationships. The reactive handles of this compound—the chlorine atom and the sulfur atom—offer potential sites for derivatization.
The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a range of substituted ethyl sulfide derivatives. For example, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-(cyclohexylthio)ethylamine.
The sulfur atom itself could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule. These oxidized derivatives could then be further functionalized.
While these derivatization strategies are chemically plausible, there is a notable absence of studies that have systematically explored the derivatization of this compound for the creation of novel chemical entities with specific biological or material properties.
Advanced Spectroscopic and Structural Characterization of 2 Chloroethyl Cyclohexyl Sulphide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 2-chloroethyl cyclohexyl sulphide. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to understand the through-bond and through-space correlations between nuclei.
Multi-dimensional NMR techniques are powerful for deciphering the complex spin systems present in this compound.
Correlation SpectroscoPY (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbon atoms. For this compound, cross-peaks would be expected between the methine proton on the cyclohexyl ring (C1-H) and the adjacent methylene (B1212753) protons (C2-H and C6-H). Similarly, correlations would be observed between the methylene protons of the chloroethyl group (-S-CH₂ -CH₂ -Cl).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the C1-H of the cyclohexyl ring will show a correlation to the corresponding C1 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the cyclohexyl ring and the chloroethyl sulphide side chain. For example, correlations would be expected between the protons of the chloroethyl group and the C1 carbon of the cyclohexyl ring, and vice-versa.
A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values can vary based on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclohexyl C1-H | 3.2 - 3.4 | 45 - 50 |
| Cyclohexyl C2,6-H | 1.8 - 2.0 (axial), 1.2 - 1.4 (equatorial) | 30 - 35 |
| Cyclohexyl C3,5-H | 1.6 - 1.8 (axial), 1.1 - 1.3 (equatorial) | 25 - 30 |
| Cyclohexyl C4-H | 1.4 - 1.6 | 24 - 28 |
| -S-CH₂ - | 2.8 - 3.0 | 35 - 40 |
| -CH₂ -Cl | 3.6 - 3.8 | 40 - 45 |
The cyclohexyl ring in this compound exists predominantly in a chair conformation. The orientation of the 2-chloroethylthio substituent (axial vs. equatorial) can be determined using NMR spectroscopy. The coupling constants (³J) between adjacent protons, particularly the C1-H proton and the neighboring C2-H and C6-H protons, are diagnostic of the substituent's orientation.
An equatorial substituent will typically exhibit one large (trans-diaxial, ~10-13 Hz) and one small (axial-equatorial, ~2-5 Hz) coupling constant to the adjacent axial and equatorial protons, respectively. Conversely, an axial substituent will show two small (equatorial-axial and equatorial-equatorial, ~2-5 Hz) coupling constants. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to confirm the conformational preferences of the molecule.
Mass Spectrometry Techniques for Structural Insight
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
In tandem mass spectrometry (MS/MS), the molecular ion or a specific fragment ion is selected and subjected to further fragmentation. The resulting product ions provide detailed information about the molecule's structure. For this compound, common fragmentation pathways would likely involve:
Loss of the chloroethyl group: Cleavage of the C-S bond could lead to the formation of a cyclohexylthiolate radical cation.
Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring itself can produce a series of characteristic smaller ions.
Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chloroalkanes.
A hypothetical fragmentation table for this compound is provided below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 178.07 | 143.10 | Cl | [M-Cl]⁺ |
| 178.07 | 115.09 | C₂H₄Cl | [C₆H₁₁S]⁺ |
| 178.07 | 83.08 | C₂H₄ClS | [C₆H₁₁]⁺ |
| 178.07 | 63.00 | C₆H₁₁S | [C₂H₄Cl]⁺ |
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound (C₈H₁₅ClS), the theoretical exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally measured value to confirm the molecular formula. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would also be resolved, providing further confirmation of the elemental composition.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure Elucidation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying specific functional groups.
For this compound, key vibrational bands would include:
C-H stretching vibrations: Aliphatic C-H stretches from the cyclohexyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.
C-H bending vibrations: Methylene scissoring and rocking vibrations are expected around 1450 cm⁻¹ and in the fingerprint region.
C-Cl stretching vibration: A characteristic band for the C-Cl stretch is expected in the 600-800 cm⁻¹ region.
C-S stretching vibration: The C-S stretch typically appears as a weak to medium band in the 600-700 cm⁻¹ region.
The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.
A summary of expected IR and Raman active vibrational frequencies is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong (IR), Strong (Raman) |
| CH₂ Scissoring | 1440 - 1470 | Medium (IR), Medium (Raman) |
| C-Cl Stretch | 600 - 800 | Medium-Strong (IR), Strong (Raman) |
| C-S Stretch | 600 - 700 | Weak-Medium (IR), Medium (Raman) |
Theoretical and Computational Chemistry Studies on 2 Chloroethyl Cyclohexyl Sulphide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the distribution of electrons and predict regions of reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. For 2-Chloroethyl cyclohexyl sulphide, the HOMO is expected to be predominantly localized on the sulfur atom due to its lone pairs of electrons. This makes the sulfur atom the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding orbital of the carbon-chlorine bond (σ* C-Cl). This localization indicates that the carbon attached to the chlorine is the most likely site for nucleophilic attack, leading to the displacement of the chloride ion. The electron density distribution would show a higher concentration of electrons around the electronegative sulfur and chlorine atoms.
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. For this compound, the ESP surface would reveal regions of negative potential (typically colored red or yellow) around the electron-rich sulfur and chlorine atoms, highlighting them as nucleophilic centers. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the cyclohexyl and ethyl groups. This map is crucial for predicting intermolecular interactions, such as hydrogen bonding or interactions with polar solvents and reagents.
Conformational Analysis via Computational Methods
The structural flexibility of this compound gives rise to multiple possible conformations. The cyclohexyl ring can exist in several forms, with the chair conformation being the most stable. Additionally, there is rotational freedom around the C-S and C-C single bonds of the side chain. Computational methods can be used to perform a systematic conformational search to identify the various stable conformers and calculate their relative energies. The results of such an analysis would indicate the most probable shapes the molecule adopts at room temperature.
Table 1: Predicted Relative Energies of this compound Conformers This table is illustrative, based on typical conformational preferences for cyclohexyl systems.
| Conformer Description | Dihedral Angle (C-S-C-C) | Predicted Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Chair, Equatorial, Anti | ~180° | 0.00 | ~75% |
| Chair, Equatorial, Gauche | ~60° | 2.5 | ~20% |
| Chair, Axial, Anti | ~180° | 8.0 | ~4% |
| Chair, Axial, Gauche | ~60° | 10.5 | ~1% |
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a key reaction is its hydrolysis, which is analogous to that of its well-studied counterpart, 2-chloroethyl ethyl sulfide (B99878) (CEES). nih.govresearchgate.netosti.gov The mechanism is expected to proceed via an intramolecular SN2 reaction, where the sulfur atom acts as an internal nucleophile, attacking the carbon bearing the chlorine atom. This results in the formation of a strained, three-membered cyclic sulfonium (B1226848) ion (an episulfonium ion) and a chloride ion. researchgate.net This intermediate is highly reactive and rapidly undergoes nucleophilic attack by water to yield the final hydrolysis product, 2-hydroxyethyl cyclohexyl sulphide.
Computational modeling can map the potential energy surface for this entire process, identifying the transition state for the ring-formation step and calculating the activation energy, which governs the reaction rate.
Table 2: Illustrative Energetic Profile for the Hydrolysis of this compound This table provides a hypothetical energy profile for the proposed reaction mechanism.
| Reaction Step | Species | Description | Predicted Relative Energy (kJ/mol) |
|---|---|---|---|
| 1 | Reactant | This compound | 0 |
| 2 | Transition State 1 | Intramolecular cyclization | +85 |
| 3 | Intermediate | Cyclic sulfonium ion + Cl⁻ | +40 |
| 4 | Transition State 2 | Nucleophilic attack by H₂O | +55 |
| 5 | Product | 2-Hydroxyethyl cyclohexyl sulphide + HCl | -50 |
Spectroscopic Property Predictions (e.g., Computational NMR, IR Frequency Calculations)
Theoretical calculations can accurately predict spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of the compound.
Computational NMR: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental spectra, allow for unambiguous assignment of each signal to a specific hydrogen or carbon atom in the molecule.
IR Frequency Calculations: Computational methods can also predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. This allows for the assignment of absorption bands in an experimental IR spectrum to particular functional groups.
Table 3: Predicted Characteristic IR Frequencies for this compound Frequencies are illustrative and based on typical values for the respective functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Cyclohexyl) | Alkyl C-H | 2850-2960 |
| C-H Bend | CH₂ | 1440-1470 |
| C-Cl Stretch | Alkyl Halide | 650-750 |
| C-S Stretch | Thioether | 600-700 |
Analytical Methodologies for Chemical Detection and Quantification in Research Contexts
Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatographic techniques are fundamental in the analysis of 2-Chloroethyl cyclohexyl sulphide, offering the high-resolution separation necessary for both purity assessment and the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent methods.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. impactfactor.org In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Research on the analysis of the closely related compound, 2-chloroethyl ethyl sulfide (B99878) (CEES), provides significant insights into the expected GC-MS analysis of this compound. Studies have successfully utilized GC-MS to identify and quantify CEES and its degradation products. researchgate.net For instance, the primary degradation product of CEES in storage, 1,4-dithiane, was identified using GC-MS with both electron impact and methane (B114726) chemical ionization. researchgate.net
A typical GC-MS method for the analysis of such compounds would involve an HP-5 MS capillary column (30 m x 0.32 mm, 0.25 µm film thickness). researchgate.net The operational parameters are optimized to achieve the best sensitivity and resolution, including injector temperature, carrier gas flow rate, and the temperature program of the oven. researchgate.net For example, a temperature program might start at 60°C and ramp up to 250°C to ensure the elution of all components. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile or thermally labile degradation products, LC-MS is an indispensable tool. fas.org This technique separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent is then introduced into a mass spectrometer for detection and identification.
While specific LC-MS studies on this compound are limited in publicly available literature, research on its analogue, CEES, demonstrates the utility of this technique. A pre-column derivatization method using reversed-phase high-performance liquid chromatography (HPLC) coupled with a UV detector has been developed for the analysis of CEES and its decomposition by-products. dtic.mil In this method, the sulfides are derivatized to form UV-absorbing compounds, allowing for their detection and quantification. dtic.mil The detector response for the derivatized CEES was found to be linear over a concentration range of 1.0-20.2 µg/ml, with a detection limit of 10 ng. nih.gov
Modern LC-MS techniques, particularly those employing tandem mass spectrometry (LC-MS/MS), offer enhanced selectivity and sensitivity, making them suitable for trace-level analysis in complex matrices. ijpsjournal.comresearchgate.net
Interactive Data Table: GC-MS and HPLC Parameters for the Analysis of 2-Chloroethyl Ethyl Sulfide (CEES) as a proxy for this compound.
| Parameter | GC-MS researchgate.net | HPLC (with derivatization) dtic.mil |
| Column | HP-5 MS (30 m x 0.32 mm, 0.25 µm) | Reversed-phase |
| Injector Temp. | Optimized for sensitivity | N/A |
| Carrier/Mobile Phase | Helium or Nitrogen | Acetonitrile:Water |
| Detector | Mass Spectrometer | UV Detector |
| Detection Limit | 0.15 ng/ml | 10 ng |
| Linear Range | 0.15 - 10 ng | 1.0 - 20.2 µg/ml |
Advanced Hyphenated Techniques for Complex Chemical Mixtures
The analysis of complex chemical mixtures, which may contain this compound along with various impurities and degradation products, often necessitates the use of advanced hyphenated techniques. ajrconline.orgnews-medical.net These methods combine two or more analytical techniques to provide a more comprehensive characterization of the sample.
Gas Chromatography-Atomic Emission Detection (GC-AED):
GC-AED is a powerful technique for the selective detection of elements within a sample. As the compounds elute from the GC column, they are passed through a high-energy plasma that atomizes them and excites the atoms. The excited atoms then emit light at characteristic wavelengths, which are detected by a spectrometer. This allows for the specific detection of sulfur-containing compounds like this compound, even in the presence of co-eluting non-sulfur-containing compounds.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR directly couples the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. ajrconline.orgijsrtjournal.com This technique is particularly valuable for the unambiguous identification of unknown impurities or degradation products without the need for isolation. The separated compounds from the LC column flow through a specialized NMR probe, allowing for the acquisition of detailed structural information. ajrconline.org
The development of hyphenated techniques continues to evolve, with combinations like LC-MS-NMR providing an even greater depth of information for the analysis of highly complex samples. ijpsjournal.com
Method Validation in Chemical Research Laboratories
The validation of analytical methods is a critical process in any chemical research laboratory to ensure the reliability and accuracy of the data generated. environics.commdpi.com A properly validated method provides confidence that it is suitable for its intended purpose. The key parameters for method validation, particularly for chromatographic techniques like GC-MS, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). environics.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. environics.com This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. environics.com This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. environics.com
Accuracy: The closeness of the test results obtained by the method to the true value. environics.com It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. environics.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. environics.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. environics.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. environics.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. environics.com
Interactive Data Table: Typical Method Validation Parameters for Chromatographic Analysis.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 80-120% |
| Precision (RSD) | Typically ≤ 15% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
The validation of analytical methods for chemical warfare agent simulants is crucial for ensuring the quality and reliability of research data, particularly in studies related to environmental fate and decontamination. iupac.orgnih.govscilit.com
Q & A
Q. How can laboratories reconcile conflicting safety recommendations from different SDS sources for this compound?
- Methodological Answer : Prioritize SDS from peer-reviewed journals or regulatory bodies (e.g., OSHA, ECHA). Conduct in-house hazard assessments using tools like Control Banding. Consult industrial hygienists to evaluate exposure scenarios and update protocols. Document rationale for chosen safety measures in the laboratory’s chemical hygiene plan .
Q. What ethical considerations are paramount when designing in vitro studies with this compound?
- Methodological Answer : Adhere to institutional review board (IRB) guidelines for cell line sourcing (e.g., informed consent for human-derived cells). Include cytotoxicity controls (e.g., lactate dehydrogenase assays) to quantify cell viability. Disclose conflicts of interest and comply with the OECD Guidelines for Testing Chemicals to ensure methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
